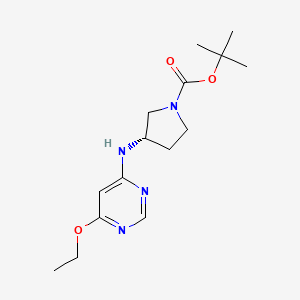![molecular formula C14H12N4O2 B2552293 7-phenyl-2-(prop-2-en-1-yl)-2H,3H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3,8-dione CAS No. 2415542-62-8](/img/structure/B2552293.png)
7-phenyl-2-(prop-2-en-1-yl)-2H,3H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3,8-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triazolopyrazines are a class of compounds that contain a triazole ring fused with a pyrazine ring . These compounds are part of a larger class of molecules known as heterocycles, which contain rings made up of carbon atoms and at least one other element. Heterocycles are widely studied in medicinal chemistry due to their diverse biological activities .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The exact synthesis process for “7-phenyl-2-(prop-2-en-1-yl)-2H,3H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3,8-dione” would depend on the specific reactants and conditions used.Molecular Structure Analysis
The molecular structure of triazolopyrazines can be characterized using techniques such as infrared (IR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy . For example, the IR absorption spectra of similar compounds have shown the presence of signals for C=O groups .Chemical Reactions Analysis
The chemical reactions involving triazolopyrazines can vary widely depending on the specific compound and the conditions under which the reaction is carried out .Physical And Chemical Properties Analysis
The physical and chemical properties of triazolopyrazines can be determined using various analytical techniques. For example, the melting point can be determined using differential scanning calorimetry, and the solubility can be determined using various solvents .Applications De Recherche Scientifique
Synthetic Approaches and Transformation Studies
Synthetic Methods for Triazine Systems : Research into the synthesis of related [1,2,4]triazine systems has been explored, showing methods to construct fused triazine systems. These synthetic pathways involve reactions of phenylpyruvic acid with semicarbazide and subsequent reactions to form various triazine derivatives, indicating the versatility of these compounds in synthetic chemistry (Massry, 2003).
Diels–Alder Reactions : The Diels–Alder reactions involving phenyl-1,2,4-triazole-3,5-dione and functionalized dienes highlight the chemical reactivity of triazole derivatives. This process can lead to complex heterocyclic systems with potential applications in materials science and pharmaceutical research (Johnson & Moody, 1985).
Chemical Reactivity and Oxidation Studies
Oxidation of Pyrazolines : Studies on the oxidation of pyrazolines using [1,2,4]triazole derivatives as oxidizing agents demonstrate the potential of these compounds in synthetic organic chemistry. This reactivity can be harnessed in the development of new synthetic methodologies for constructing pyrazole derivatives under mild conditions (Zolfigol et al., 2006).
Heterocyclic Compound Synthesis
Synthesis of Complex Heterocycles : The preparation of complex heterocyclic compounds containing the triazolo[4,3-a]pyrazine moiety or related structures showcases the significance of these compounds in the development of new pharmaceuticals and functional materials. The ability to construct diverse heterocyclic frameworks indicates the potential for discovering new bioactive compounds with varied applications (Abdelhamid et al., 2012).
Pharmacological Research
PDE2 Inhibitors for Neurological Disorders : Research into pyrido[4,3-e][1,2,4]triazolo[4,3-a]pyrazines as selective inhibitors of phosphodiesterase 2 (PDE2) highlights the potential therapeutic applications of these compounds in treating neurological disorders. The specificity and brain penetration capabilities of these inhibitors underscore the relevance of triazolo[4,3-a]pyrazine derivatives in medicinal chemistry and drug design (Rombouts et al., 2015).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
7-phenyl-2-prop-2-enyl-1,8a-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-3,8-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O2/c1-2-8-18-14(20)17-10-9-16(13(19)12(17)15-18)11-6-4-3-5-7-11/h2-7,9-10,12,15H,1,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJLJJYXQZBPFTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)N2C=CN(C(=O)C2N1)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(3,5-difluorophenyl)methyl]-3-ethyl-N-(4-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2552212.png)
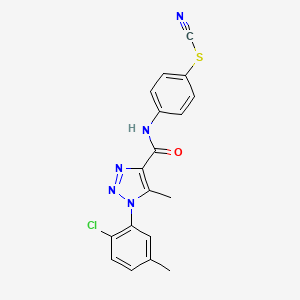
![8-Iodo-1H,2H,3H,4H,5H-pyrrolo[1,2-a][1,4]diazepin-1-one](/img/structure/B2552216.png)
![2-(4-methoxyphenyl)-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]acetamide](/img/structure/B2552219.png)
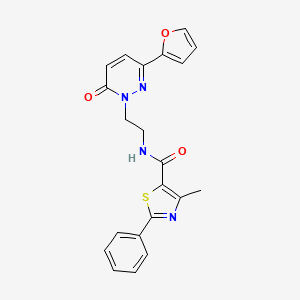
![4-oxo-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)-4H-chromene-2-carboxamide](/img/structure/B2552221.png)
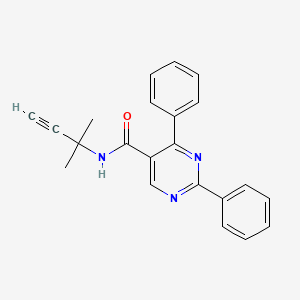

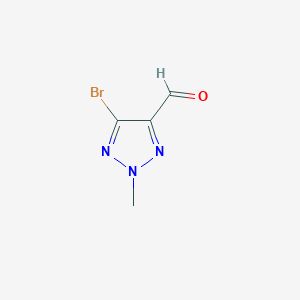

![5-benzyl-7-(morpholine-4-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2552230.png)
